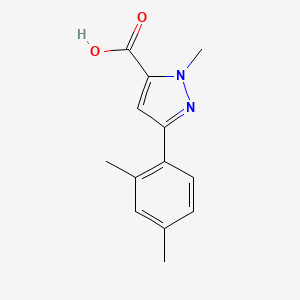

![molecular formula C11H12O3 B2451089 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid CAS No. 2248273-92-7](/img/structure/B2451089.png)

2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid” belong to the class of organic compounds known as carboxylic acids . These are compounds containing a functional group called the carboxylic acid group (-COOH).

Synthesis Analysis

The synthesis of such compounds typically involves various organic chemistry reactions, including functional group interconversions and carbon-carbon bond-forming reactions . The exact synthesis pathway would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The (2S,3S) notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .Chemical Reactions Analysis

The reactivity of a compound like this would be influenced by its functional groups. Carboxylic acids, for example, are known to undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and acidity can be predicted based on the compound’s structure . Carboxylic acids, for instance, are typically polar and can form hydrogen bonds, influencing their physical properties .Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Reactive Properties

- A study by Hiremath et al. (2019) explored the spectroscopic characterization and specific reactive properties of a similar molecule, 2-(5-methyl-1-benzofuran-3-yl) acetic acid. The research included quantum chemical computations, spectroscopic studies (FT-IR, FT-Raman, NMR, UV–Vis), and molecular docking to evaluate pharmaceutical potential.

Synthesis and Chemical Structure

- Eresko, Tolkunov, and Tolkunov (2010) investigated the cyclocondensation of related (2-aroyl-1-benzofuran-3-yl)acetic acids, leading to the synthesis of specific condensed diazepines. This study contributes to the field of organic synthesis and structural chemistry (Eresko, Tolkunov, & Tolkunov, 2010).

Pharmacological Applications

- Negoro et al. (2012) studied a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid for its potential as a glucose-dependent insulinotropic agent. This research is particularly significant in the context of diabetes treatment (Negoro et al., 2012).

Crystallographic Analysis

- Choi et al. (2006) conducted a study on a similar compound, focusing on its crystal structure and intermolecular interactions. This research contributes to the understanding of the molecular architecture of benzofuran derivatives (Choi, Seo, Kang, Son, & Lee, 2006).

Photophysical Properties and Solvent Effects

- Maridevarmath et al. (2019) synthesized a novel benzofuran derivative and studied its photophysical properties. They explored the solvatochromic behavior and dipole moments, indicating potential applications in luminescent materials and optical devices (Maridevarmath et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for a compound like this could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials . Further studies could also aim to improve the methods for its synthesis or to better understand its reactivity and mechanism of action .

Eigenschaften

IUPAC Name |

2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAGANSHMVROEE-XVKPBYJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C12)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=CC=CC=C12)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451013.png)

![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)

![1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride](/img/structure/B2451020.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)

![5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride](/img/structure/B2451026.png)